7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
CAS No.: 1296346-39-8
Cat. No.: VC5047205
Molecular Formula: C18H12BrFN4OS
Molecular Weight: 431.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1296346-39-8 |
|---|---|
| Molecular Formula | C18H12BrFN4OS |
| Molecular Weight | 431.28 |
| IUPAC Name | 7-(4-bromophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
| Standard InChI | InChI=1S/C18H12BrFN4OS/c19-13-3-7-15(8-4-13)23-9-10-24-16(17(23)25)21-22-18(24)26-11-12-1-5-14(20)6-2-12/h1-10H,11H2 |
| Standard InChI Key | KRADZHGGRLEYRQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F |
Introduction
7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)- triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a triazole ring fused with a pyrazine moiety, which is characteristic of various biologically active compounds.
Synthesis
The synthesis of 7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)- triazolo[4,3-a]pyrazin-8(7H)-one involves complex organic reactions. These methods often require specific conditions, such as temperature control and the use of solvents like dimethyl sulfoxide or acetonitrile, which are favorable for heterocyclic chemistry.
Biological Activity and Potential Applications
Studies suggest that compounds similar to 7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)- triazolo[4,3-a]pyrazin-8(7H)-one exhibit significant biological activity against various targets, including those involved in cancer progression and neurological disorders. The presence of both bromine and fluorine atoms in its structure may enhance its reactivity and binding affinity towards biological targets.
Research Findings and Future Directions
Research on this compound and its derivatives highlights their potential in medicinal chemistry. Further studies are needed to fully explore its therapeutic applications and to understand the mechanisms underlying its biological effects. The unique structural features of this compound make it an interesting candidate for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume